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Compound of Interest

Compound Name: 4-tert-Butyl-2-ethylphenol

Cat. No.: B15336012

A Comparative Guide to the Toxicity of Butylated Phenols: In Vitro vs. In Vivo Studies

A Note on 4-tert-Butyl-2-ethylphenol

A comprehensive review of scientific literature reveals a significant lack of toxicological data for
the specific isomer 4-tert-Butyl-2-ethylphenol. Therefore, this guide provides a comparative
analysis of structurally related and commercially more significant isomers for which both in vitro
and in vivo toxicity data are available. The primary focus will be on 2,4-di-tert-butylphenol (2,4-
DTBP) and 2,6-di-tert-butyl-4-ethylphenol, with additional data on 2-tert-butyl-4-ethylphenol.
This information is intended for researchers, scientists, and drug development professionals to
understand the toxicological profiles of these related compounds.

2,4-Di-tert-butylphenol (2,4-DTBP)

2,4-DTBP is a widely used antioxidant and a known environmental contaminant.[1] It has been
detected in various environmental media and human tissues.[1][2] Its toxicological profile has
been investigated in both in vitro and in vivo models.

Quantitative Data Presentation
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Toxicity Endpoint

In Vitro Data

In Vivo Data (Rat)

Acute Toxicity

Data not available

Oral LD50: ~2000 mg/kg
(male), 1762.4 mg/kg (female)

[3]

Repeated Dose Toxicity

Data not available

28-day oral NOEL: 75
mg/kg/day (male), 20
mg/kg/day (female)[3]

Genotoxicity

- Not mutagenic in bacterial
reverse mutation assays
(Ames test).[3] - Induced
structural chromosomal
aberrations in Chinese
hamster lung (CHL/IU) cells

with metabolic activation.[3]

Data not available

Endocrine Disruption

- Binds to the rainbow trout

estrogen receptor.[2] -

Identified as a human estrogen
receptor ligand.[2] - Activates
the PPARy-RXRa heterodimer,

suggesting potential as an

obesogen.[2]

- Elicited hepatic and renal

toxicity in rats.[2]

Cytotoxicity

- IC50 of 10 pg/mL against
HelLa cells.[4] - Induces
apoptosis in cancer cell lines
(MCF-7 and A431).[4]

Data not available

Experimental Protocols

In Vitro Chromosomal Aberration Test[3]

e Cell Line: Chinese hamster lung (CHL/IU) cells.

e Method: The study followed the Guidelines for Screening Mutagenicity Testing of Chemicals

(Chemical Substances Control Law of Japan) and OECD Test Guideline 473.
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o Treatment: Cells were treated with 2,4-DTBP for a short duration (6 hours) with and without
an exogenous metabolic activation system (S9 mix).

e Endpoint: Assessment of structural chromosomal aberrations.

e Results: Structural chromosomal aberrations were observed at concentrations of 7.5 and 10
pg/mL in the presence of the S9 mix.

In Vivo 28-Day Repeated Dose Oral Toxicity Study[3]

Animal Model: Crj:CD(SD)IGS rats.

o Administration: 2,4-DTBP was administered orally at doses of 0, 5, 20, 75, and 300
mg/kg/day for 28 days.

o Observations: Clinical signs, body weight, food consumption, urinalysis, hematology, blood
chemistry, and histopathology were examined.

o Key Findings: At 300 mg/kg, salivation, increased urine volume, and changes in
hematological parameters were observed. Liver and kidney weights were increased, with
histopathological findings of centrilobular hypertrophy of hepatocytes and changes in renal
tubules.

Signaling Pathway

2.4-DTBP Binds & Activates :
PPARy

PPARy-RXRa Promotes

Heterodimer

Increased Adipogenesis
(Lipid Accumulation)

Click to download full resolution via product page
2,4-DTBP activation of the PPARy-RXRa pathway.

2,6-di-tert-butyl-4-ethylphenol
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This compound is another phenolic antioxidant for which some comparative toxicological data

is available.
Quantitative Data Presentation
Toxicity Endpoint In Vitro Data In Vivo Data (Rat)
In a 14-day dose-finding study,
Acute Toxicity Data not available mortality was observed at 1000
mg/kg bw/day.[5]
o ) 28-day oral NOAEL: 15 mg/kg
Repeated Dose Toxicity Data not available
bw/day.[5]
- Negative in bacterial mutation
assays (Ames test).[5] -
Genotoxicity Positive for chromosomal Data not available
aberrations in CHL/IU cells
with metabolic activation.[5]
- Interferes with Retinoic Acid
Receptor B (RARP).[6] -
Carcinogenic Risk Promotes proliferation and Data not available

metastasis of cancer cells
(H41IE).[6]

Experimental Protocols

In Vitro Chromosomal Aberration Test[5]
e Cell Line: CHL/IU cells.
o Methodology: The study was conducted according to OECD Test Guideline 473.

o Metabolic Activation: The test was performed with and without a metabolic activation system
(S9 mix).

e Outcome: The compound was found to be positive for inducing chromosomal aberrations in
the presence of metabolic activation, indicating it is genotoxic in vitro.
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In Vivo 28-Day Repeated Dose Toxicity Study[5]
e Animal Model: Rats.

o Administration: The compound was administered via gavage at doses of 0, 15, 60, or 250
mg/kg bw/day for 28 days.

o Key Findings: The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 15
mg/kg bw/day based on hypertrophy in the liver and thyroid and increased liver weight at
higher doses.

Experimental Workflow

In Vitro In Vivo
Bacterial Reverse Mutation Assay Chromosomal Aberration Test 28-Day Repeated Dose
(Ames Test) (CHL/IU cells) Toxicity Study (Rat)

Result

+S9 mix) utcome

Negative

NOAEL:
15 mg/kg/day

Click to download full resolution via product page

Workflow for toxicity assessment of 2,6-di-tert-butyl-4-ethylphenol.

2-tert-butyl-4-ethylphenol

Limited toxicological information is available for this isomer.

 In Vivo Data: Oral administration to rats at a dose of 1.5 mmoles/kg/day was shown to
induce liver microsomal enzymes, specifically hexobarbitone oxidase and aminopyrine
demethylase.[7] This suggests that the compound can alter the metabolic capacity of the
liver.
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 In Vitro Data: Studies have shown that 2-tert-butylphenol can act as an antagonist for the
androgen receptor (AR) and an inverse agonist for the estrogen-related receptor y (ERRYy) in
recombined yeast strains.[8]

Comparison and Conclusion

This guide highlights the differences and occasional correlations between in vitro and in vivo
toxicity data for several butylated phenol compounds, presented as surrogates in the absence
of data for 4-tert-Butyl-2-ethylphenol.

For 2,4-DTBP, in vitro assays correctly identified its potential for endocrine disruption, which is
a key concern in its overall toxicological profile. The genotoxicity findings in vitro (chromosomal
aberrations) suggest a potential that requires further in vivo investigation. The acute oral
toxicity in rats is relatively low.

For 2,6-di-tert-butyl-4-ethylphenol, in vitro tests also indicated genotoxic potential, which is a
significant finding for hazard identification. The in vivo study established a NOAEL, providing a
crucial metric for risk assessment.

The available data underscores a common theme in toxicology:

 In vitrostudies are invaluable for screening potential hazards, elucidating mechanisms of
toxicity (like receptor binding or genotoxicity), and prioritizing chemicals for further testing.
They are generally faster and less resource-intensive. However, as seen with some volatile
phenols, experimental conditions can sometimes lead to underestimation of toxicity.[9]

« In vivostudies provide data on systemic effects within a whole organism, accounting for
metabolism, distribution, and excretion. They are essential for determining dose-response
relationships and establishing safety thresholds like NOAELSs for regulatory purposes.

In conclusion, both in vitro and in vivo studies are complementary and essential for a
comprehensive understanding of a chemical's toxicity. The findings for the isomers presented
here suggest that butylated phenols as a class warrant careful toxicological evaluation, with
particular attention to endocrine-disrupting and genotoxic potential. The significant data gap for
4-tert-Butyl-2-ethylphenol highlights the need for further research on less common but
potentially relevant chemical isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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